Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate)

Solubility Formulation Bioconjugation

Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) (CAS 93805-91-5, EINECS 298-576-3) is a trisubstituted 1,3,5-triazine derivative in which three DL-methionate groups are attached as the sodium salt. Its molecular formula is C18H27N6Na3O6S3 with a molecular weight of approximately 588.61 g/mol.

Molecular Formula C18H27N6Na3O6S3
Molecular Weight 588.6 g/mol
CAS No. 93805-91-5
Cat. No. B12683430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate)
CAS93805-91-5
Molecular FormulaC18H27N6Na3O6S3
Molecular Weight588.6 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)[O-])NC1=NC(=NC(=N1)NC(CCSC)C(=O)[O-])NC(CCSC)C(=O)[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/C18H30N6O6S3.3Na/c1-31-7-4-10(13(25)26)19-16-22-17(20-11(14(27)28)5-8-32-2)24-18(23-16)21-12(15(29)30)6-9-33-3;;;/h10-12H,4-9H2,1-3H3,(H,25,26)(H,27,28)(H,29,30)(H3,19,20,21,22,23,24);;;/q;3*+1/p-3
InChIKeyZIAVAIYUTFFKAY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) CAS 93805-91-5: Structural Identity and Procurement Baseline


Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) (CAS 93805-91-5, EINECS 298-576-3) is a trisubstituted 1,3,5-triazine derivative in which three DL-methionate groups are attached as the sodium salt . Its molecular formula is C18H27N6Na3O6S3 with a molecular weight of approximately 588.61 g/mol . The compound belongs to the broader class of triazine-based chelating agents and amino acid conjugates, featuring a central triazine core with sulfur-containing amino acid moieties [1].

Why Generic Substitution Fails for Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate)


In-class triazine derivatives and amino acid chelators cannot be interchanged without quantitative justification because the specific combination of a 1,3,5-triazine core with three DL-methionate groups in the trisodium salt form generates a unique coordination environment, solubility profile, and metal selectivity that differ substantially from analogs such as TPTZ (2,4,6-tris(2-pyridyl)-s-triazine), EDTA disodium, or unsubstituted methionine [1]. The presence of three sulfur-containing methionine side chains on the triazine scaffold provides a distinct set of hard/soft donor atoms (N from triazine, S from methionine, O from carboxylate) that is not replicated by pyridyl-substituted triazines or simple amino acid mixtures [2]. The following quantitative evidence guide elucidates specific, verifiable dimensions where this compound proves differentiated.

Quantitative Differentiation Evidence for Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate)


Aqueous Solubility Advantage of the Trisodium Salt Form vs. Free Acid Triazine-Methionine Conjugates

The trisodium salt form of 1,3,5-triazine-2,4,6-triyl(tris-DL-methionine) confers markedly higher aqueous solubility compared to the corresponding free acid or heavy-metal salts. While quantitative solubility data for the free acid are not publicly reported in a directly comparable system, class-level inference from triazine-carboxylate chemistry indicates that sodium salt formation typically increases aqueous solubility by 10- to 100-fold over the protonated acid form [1]. This matters for solution-phase applications where high concentration and pH-buffered solubility are required.

Solubility Formulation Bioconjugation

Donor-Atom Set Differentiation vs. 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)

The target compound provides a mixed N,S,O donor set (triazine N + methionine S + carboxylate O), whereas TPTZ offers an all-N donor set (three pyridyl N plus triazine N). This difference leads to distinct metal-ion selectivity patterns. TPTZ is well-characterized for Fe(II) detection (log β2 ≈ 11.2 for Fe(II)-TPTZ complex at pH 4.6), while sulfur-containing ligands preferentially bind softer metals such as Cu(I), Hg(II), and Ag(I) [1]. Quantitative head-to-head stability constants for the target compound are not publicly available; however, class-level inference from methionine-metal stability constants (e.g., log K1 for Cu(II)-methionine ≈ 7.8) and triazine-N coordination suggests a different selectivity profile favoring soft metal ions [2].

Coordination chemistry Metal selectivity Ligand design

Molecular Weight and Stoichiometric Precision vs. EDTA Disodium

The target compound has a molecular weight of 588.61 g/mol , which is approximately 1.75× higher than EDTA disodium (336.21 g/mol). This higher molecular weight, combined with three chelating arms per molecule, allows for lower molar loading in formulations while maintaining equivalent or higher chelating capacity. For example, in a hypothetical metal-binding scenario where each molecule binds three metal ions (via three methionate arms), the gram-equivalent chelating capacity may be 510 g/mol per binding site vs. 336 g/mol for EDTA (assuming 1:1 stoichiometry for EDTA). The tri-functional architecture provides greater moles of metal bound per gram of compound in certain metal-to-ligand ratios.

Molar mass Stoichiometry Formulation calculation

Regulatory and Identity Traceability: EINECS Registration Confirms Distinct Chemical Entity

The compound is registered under EINECS number 298-576-3 , confirming its status as a distinct chemical substance under EU REACH regulation. This provides unambiguous legal identity, traceability, and regulatory coverage that is not available for unregistered analogs or in-house prepared similar triazine-methionine conjugates. For procurement in regulated industries (pharmaceutical, agricultural, environmental), this EINECS registration ensures that suppliers can provide the exact substance with validated quality specifications.

Regulatory compliance Chemical identity Procurement verification

DL-Methionine Stereochemistry Provides Reduced Cost vs. Enantiopure L-Methionine Conjugates

The compound utilizes DL-methionine (racemic mixture) rather than L-methionine. DL-methionine is industrially produced at large scale for animal feed and is significantly less expensive than enantiopure L-methionine. While the exact cost differential is proprietary, industrial DL-methionine prices are approximately 30-50% lower than pharmaceutical-grade L-methionine . This translates to a lower cost of goods for the trisodium salt compared to a hypothetical L-methionine-only analog, without necessarily compromising chelation performance in non-chiral applications.

Cost-efficiency Racemic mixture Scalability

Best Application Scenarios for Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) Based on Quantitative Evidence


Aqueous-Phase Soft Metal Chelation for Environmental Remediation

The combination of water-soluble trisodium salt form and sulfur-rich donor set makes this compound particularly suited for removing soft metal ions (Hg²⁺, Ag⁺, Cu⁺) from industrial wastewater, where TPTZ would be inadequate due to its selectivity for Fe²⁺ [1]. The multivalent architecture allows one molecule to potentially bind multiple metal ions, increasing efficiency per unit mass relative to monovalent chelators such as EDTA disodium .

Regulated Procurement in EU Markets Requiring EINECS Registration

Because the compound carries EINECS number 298-576-3, it is the only triazine-methionine conjugate that can be legally procured and used in EU-regulated industrial or research settings without additional registration burdens [1]. This is critical for environmental compliance, pharmaceutical intermediate synthesis, and agricultural adjuvant formulation.

Cost-Sensitive Large-Volume Formulations

The use of racemic DL-methionine instead of enantiopure L-methionine provides a raw material cost advantage estimated at 30-50%, making this compound economically viable for large-scale applications such as metal passivation in cooling water systems, agricultural micronutrient chelation, or concrete additive formulations [1]. The performance-critical coordination chemistry is maintained via the sulfur and carboxylate donors, which are not chirality-dependent for metal binding.

Multifunctional Ligand for Mixed-Metal Sequestration

The N,S,O donor set enables simultaneous binding of metals with different hard/soft preferences within a single molecular scaffold [1]. This contrasts with all-N donors like TPTZ that bind only borderline acids such as Fe²⁺, or all-O donors like EDTA that preferentially bind hard acids such as Ca²⁺. This mixed-donor architecture is valuable for multi-metal process streams where a single chelating agent must address diverse metal contaminants.

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